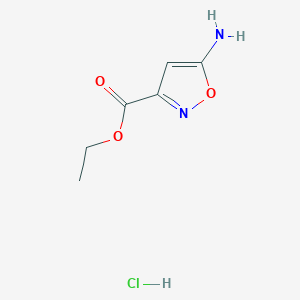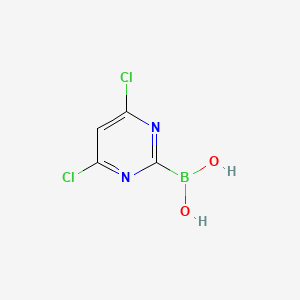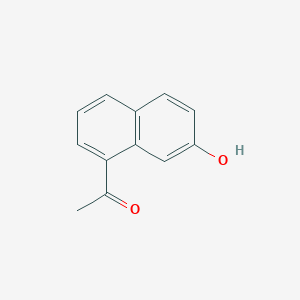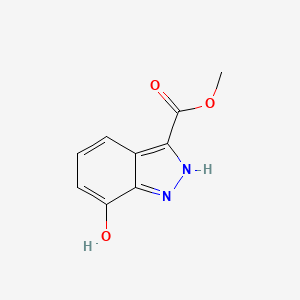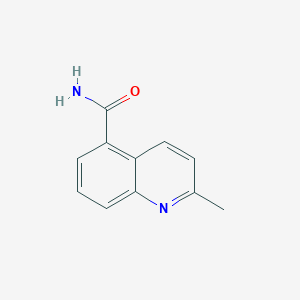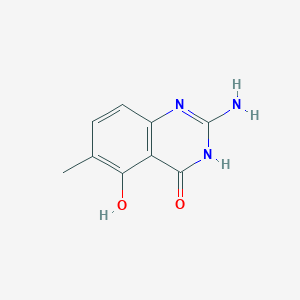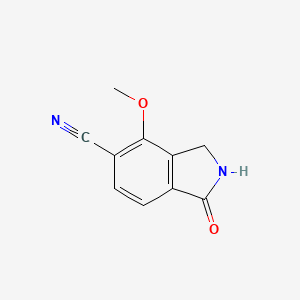![molecular formula C9H13ClO2 B11906636 1-Oxaspiro[3.5]nonan-2-one, 3-chloro-3-methyl- CAS No. 56377-55-0](/img/structure/B11906636.png)
1-Oxaspiro[3.5]nonan-2-one, 3-chloro-3-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-3-methyl-1-oxaspiro[35]nonan-2-one is a chemical compound with the molecular formula C9H13ClO2 It is a spiro compound, which means it has a unique structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-3-methyl-1-oxaspiro[3.5]nonan-2-one typically involves the reaction of 3-chloro-3-methylbutan-2-one with a suitable diol under acidic conditions to form the spirocyclic structure. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and heating to promote the formation of the spiro compound.
Industrial Production Methods
In an industrial setting, the production of 3-chloro-3-methyl-1-oxaspiro[3.5]nonan-2-one may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pH, can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
3-chloro-3-methyl-1-oxaspiro[3.5]nonan-2-one can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions or amines.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction can lead to the formation of alcohols or alkanes.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of 3-hydroxy-3-methyl-1-oxaspiro[3.5]nonan-2-one.
Oxidation: Formation of 3-methyl-1-oxaspiro[3.5]nonan-2-one-3-carboxylic acid.
Reduction: Formation of 3-methyl-1-oxaspiro[3.5]nonan-2-ol.
Scientific Research Applications
3-chloro-3-methyl-1-oxaspiro[3.5]nonan-2-one has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its unique structure and reactivity.
Material Science: Investigated for its potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-chloro-3-methyl-1-oxaspiro[3.5]nonan-2-one involves its ability to undergo various chemical reactions, which can be exploited in different applications. The molecular targets and pathways depend on the specific reactions it undergoes. For example, in medicinal chemistry, it may interact with biological molecules through substitution or oxidation reactions, leading to the formation of active pharmaceutical ingredients.
Comparison with Similar Compounds
Similar Compounds
3-methyl-1-oxaspiro[3.5]nonan-2-one: Lacks the chlorine atom, making it less reactive in substitution reactions.
3-chloro-1-oxaspiro[3.5]nonan-2-one: Lacks the methyl group, affecting its steric properties and reactivity.
Uniqueness
3-chloro-3-methyl-1-oxaspiro[35]nonan-2-one is unique due to the presence of both chlorine and methyl groups, which enhance its reactivity and make it a versatile intermediate in organic synthesis
Properties
CAS No. |
56377-55-0 |
|---|---|
Molecular Formula |
C9H13ClO2 |
Molecular Weight |
188.65 g/mol |
IUPAC Name |
3-chloro-3-methyl-1-oxaspiro[3.5]nonan-2-one |
InChI |
InChI=1S/C9H13ClO2/c1-8(10)7(11)12-9(8)5-3-2-4-6-9/h2-6H2,1H3 |
InChI Key |
SJVYIHHIZCLANW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)OC12CCCCC2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


